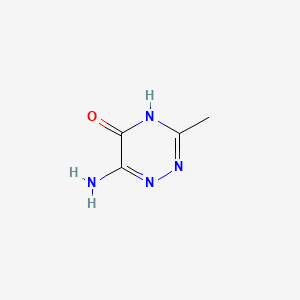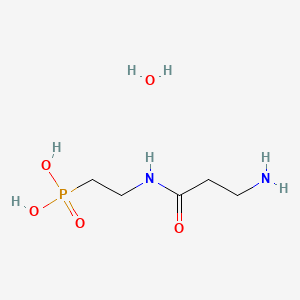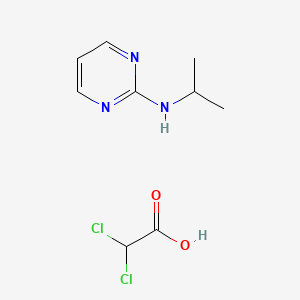
2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate: is a chemical compound with the molecular formula C7H11N3. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an isopropyl group and a dichloroacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate typically involves the reaction of 2-pyrimidinamine with isopropyl chloride in the presence of a base, followed by the addition of dichloroacetic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrimidines and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It is investigated for its neurotropic properties and its ability to modulate synaptic activity.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
- 2-Pyrimidinamine, N-ethyl-4-(4-(3-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-6-methyl-N-(4-(1-methylethyl)-2-(methylthio)phenyl)
- 2-Pyrimidinamine, N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Uniqueness: 2-Pyrimidinamine, N-(1-methylethyl)-, dichloroacetate is unique due to its specific substitution pattern and the presence of the dichloroacetate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65567-05-7 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2,2-dichloroacetic acid;N-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3.C2H2Cl2O2/c1-6(2)10-7-8-4-3-5-9-7;3-1(4)2(5)6/h3-6H,1-2H3,(H,8,9,10);1H,(H,5,6) |
InChI Key |
MKRHSMOOEVBNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CC=N1.C(C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


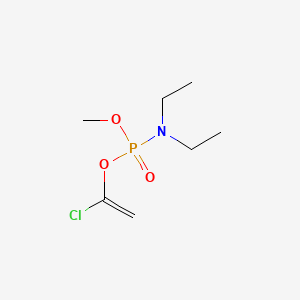
phosphane](/img/structure/B14488952.png)

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

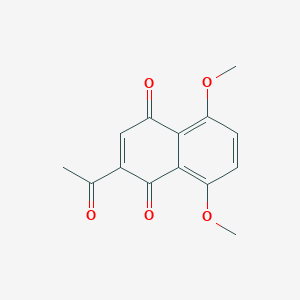
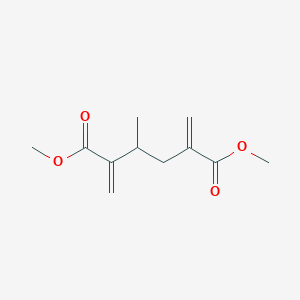
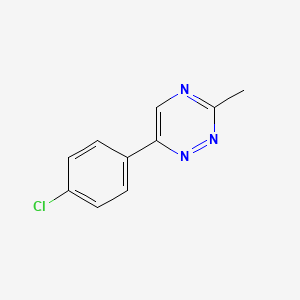


![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)

